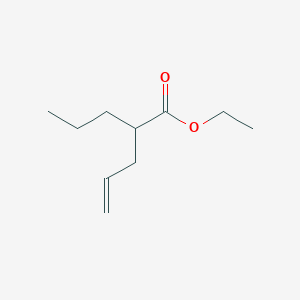

Ethyl 2-propylpent-4-enoate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-propylpent-4-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2/c1-4-7-9(8-5-2)10(11)12-6-3/h4,9H,1,5-8H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCTMFTZXTGVJHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CC=C)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30544861 | |

| Record name | Ethyl 2-propylpent-4-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30544861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96107-26-5 | |

| Record name | Ethyl 2-propylpent-4-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30544861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Mechanisms and Chemical Transformations of Ethyl 2 Propylpent 4 Enoate

Mechanism of Nucleophilic Addition and Substitution Reactions Involving the Pent-4-enoate (B1234886) Moiety

The ester carbonyl and the terminal alkene of ethyl 2-propylpent-4-enoate are the primary sites for nucleophilic attack. However, because the double bond is not conjugated with the carbonyl group, the typical 1,4-conjugate addition (Michael addition) seen in α,β-unsaturated esters does not occur. Nucleophilic reactions are therefore generally directed at either the carbonyl carbon or, under specific catalytic conditions, the vinylic carbons.

Direct nucleophilic vinylic substitution (SɴV) on unactivated alkenes is a challenging transformation due to the high energy of the intermediates. For the pent-4-enoate moiety, such reactions are not common. However, related systems demonstrate that formal vinylic substitution can occur through complex, often stereoretentive pathways. For instance, in studies on bicyclic methylene (B1212753) aziridines, a minor product identified as 2-methyl-1-(3-methyl-2H-azirin-2-yl)propyl pent-4-enoate was isolated from a reaction with a vinylmagnesium bromide nucleophile. While this represents a formal vinylic substitution, the reaction was found to proceed with retention of stereochemistry, ruling out a standard SɴVπ mechanism, and its precise pathway remains a subject of investigation.

The pent-4-enoate group can act as a substituent on a strained ring system, influencing and participating in ring-opening reactions. The reactivity is often dictated by the nature of the ring and the nucleophile.

With Carbon Nucleophiles: In systems where the double bond of the pent-4-enoate is part of a strained ring, such as an epoxide, ring-opening can be achieved with organometallic reagents. For example, the regioselective ring-opening of trisubstituted epoxides with allyl organometallic reagents is a key strategy for installing stereocenters. acs.org While Cu(I)-catalyzed ring-opening of simple epoxides with Grignard reagents proceeds readily, more hindered epoxides may fail to react under similar conditions, indicating a high sensitivity to steric hindrance. acs.org

With Nitrogen Nucleophiles: Nitrogen nucleophiles can also participate in the ring-opening of cyclic systems bearing a pent-4-enoate substituent. For example, the ring-opening of azetidines is a major class of their reactions. nih.gov The regioselectivity of these reactions is controlled by electronic effects, with nucleophiles typically attacking the carbon atom adjacent to the nitrogen that is attached to an unsaturated group (like an aryl or carboxylate group). nih.gov This is because such groups can stabilize the transition states or intermediates formed during the C-N bond cleavage. nih.gov

Research on the synthesis of phostones has shown that tert-butyl 2-(bis(allyloxy)phosphoryl)pent-4-enoate can undergo intramolecular cyclization, demonstrating the reactivity of the pent-4-enoate system in forming new heterocyclic structures. researchgate.net

Vinylic Substitution Pathways

Pericyclic Reactions and Rearrangements

Pericyclic reactions, which proceed through a concerted, cyclic transition state, are fundamental to the synthesis and rearrangement of γ,δ-unsaturated esters like this compound.

The Claisen rearrangement is a powerful libretexts.orglibretexts.org-sigmatropic rearrangement for forming carbon-carbon bonds. byjus.commasterorganicchemistry.com The product of this reaction is characteristically a γ,δ-unsaturated carbonyl compound, making it a primary method for synthesizing structures like this compound. byjus.commasterorganicchemistry.com Several variants of the Claisen rearrangement are particularly relevant. libretexts.org

Johnson-Claisen Rearrangement : This variant reacts an allylic alcohol with a trialkyl orthoester (e.g., triethyl orthoacetate) under mildly acidic conditions and heat to produce a γ,δ-unsaturated ester. quizlet.comjk-sci.comwikipedia.org This method is a direct and stereoselective route to compounds like this compound. jk-sci.comrsc.org The reaction proceeds via an unstable ketene (B1206846) acetal (B89532) intermediate which undergoes the libretexts.orglibretexts.org-sigmatropic shift. jk-sci.com

Ireland-Claisen Rearrangement : This rearrangement converts an allylic ester into a γ,δ-unsaturated carboxylic acid using a strong base (like LDA or KHMDS) and a silylating agent (like TMSCl). wikipedia.orgnrochemistry.comjk-sci.comorganic-chemistry.org The reaction proceeds through a silyl (B83357) ketene acetal intermediate, which rearranges under much milder conditions than the traditional Claisen rearrangement. nrochemistry.comorganic-chemistry.org Subsequent hydrolysis yields the carboxylic acid, which can then be esterified to give the corresponding ethyl ester. This method has been used to synthesize various substituted pent-4-enoic acid derivatives. core.ac.uk For instance, the rearrangement of an allyl ester using KHMDS and TMSCl, followed by heating, afforded a γ,δ-unsaturated carboxylic acid in 80% yield. nrochemistry.com

| Rearrangement Variant | Reactants | Key Intermediate | Product Type | Typical Conditions |

|---|---|---|---|---|

| Johnson-Claisen | Allylic alcohol + Trialkyl orthoester | Ketene acetal | γ,δ-Unsaturated ester | Propionic acid (cat.), Heat (100-200 °C) libretexts.orgjk-sci.comwikipedia.org |

| Ireland-Claisen | Allylic ester | Silyl ketene acetal | γ,δ-Unsaturated carboxylic acid | 1) Strong base (LDA, KHMDS) + TMSCl; 2) Heat; 3) Aqueous workup nrochemistry.comjk-sci.comorganic-chemistry.org |

Electrocyclic reactions are concerted cyclizations of conjugated π-electron systems. libretexts.org While the isolated double bond in this compound does not permit direct electrocyclization, conversion to a suitable conjugated system would enable such transformations.

A relevant example is the Nazarov cyclization, which is the 4π-electrocyclic ring closure of a divinyl ketone to form a cyclopentenone, typically promoted by a Lewis acid. wikipedia.org If this compound were converted into the corresponding divinyl ketone, it could potentially undergo a Nazarov cyclization. According to Woodward-Hoffmann rules, this 4π-electron thermal reaction would proceed via a conrotatory ring closure of the generated pentadienyl cation. wikipedia.org Conversely, retro-Nazarov reactions involve the electrocyclic ring-opening of cyclopentane (B165970) derivatives. wikipedia.org

Claisen Rearrangements and Variants

Oxidative Transformations of the Alkene Moiety

The terminal alkene in this compound is susceptible to a variety of oxidative transformations, providing a route to diverse functionalized derivatives. pressbooks.publibretexts.org These reactions typically target the carbon-carbon double bond, leaving the ester group intact under controlled conditions.

Key oxidative reactions include:

Epoxidation : The double bond can be converted to an epoxide using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) or other oxidants such as dimethyldioxirane (B1199080) (DMDO). lookchem.com This reaction yields ethyl 2-propyl-3-(oxiran-2-yl)propanoate.

Syn-Dihydroxylation : This transformation produces a vicinal diol. Reagents like osmium tetroxide (OsO₄) with a co-oxidant (e.g., NMO) or cold, dilute potassium permanganate (B83412) (KMnO₄) achieve syn-dihydroxylation, yielding ethyl 2-propyl-4,5-dihydroxypentanoate. libretexts.org

Oxidative Cleavage (Ozonolysis) : Ozonolysis cleaves the double bond entirely. masterorganicchemistry.comyoutube.com The outcome depends on the workup conditions.

Reductive Workup : Treatment with ozone (O₃) followed by a reducing agent like dimethyl sulfide (B99878) (DMS) or zinc (Zn) produces aldehydes. pressbooks.pubmasterorganicchemistry.com For this compound, this yields ethyl 4-formyl-2-propylbutanoate and formaldehyde. youtube.com

Oxidative Workup : Using an oxidizing agent like hydrogen peroxide (H₂O₂) after ozonolysis converts the initially formed aldehydes into carboxylic acids. masterorganicchemistry.com This would yield ethyl 4-carboxy-2-propylbutanoate. Hot, concentrated KMnO₄ can also achieve oxidative cleavage, directly forming the carboxylic acid salt. pressbooks.publibretexts.org

| Reaction | Reagent(s) | Product |

|---|---|---|

| Epoxidation | m-CPBA or DMDO | Ethyl 2-propyl-3-(oxiran-2-yl)propanoate |

| Syn-Dihydroxylation | 1. OsO₄ (cat.), NMO 2. H₂O | Ethyl 2-propyl-4,5-dihydroxypentanoate |

| Ozonolysis (Reductive Workup) | 1. O₃, -78 °C 2. DMS or Zn/H₂O | Ethyl 4-formyl-2-propylbutanoate and Formaldehyde |

| Ozonolysis (Oxidative Workup) | 1. O₃, -78 °C 2. H₂O₂ | Ethyl 4-carboxy-2-propylbutanoate |

Reduction and Hydrogenation Pathways

The reduction of this compound can be directed towards the alkene, the ester, or both functional groups, depending on the reagents and conditions employed. This selectivity is crucial for synthetic applications.

Catalytic Hydrogenation of the Alkene: The carbon-carbon double bond in γ,δ-unsaturated esters can be selectively reduced to the corresponding alkane through catalytic hydrogenation. This reaction is typically carried out using hydrogen gas (H₂) in the presence of a metal catalyst. Common catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney Nickel. The reaction is generally performed under mild temperature and pressure conditions. For instance, catalytic hydrogenation of γ,δ-unsaturated aldehydes, which are structurally similar, can be achieved with high selectivity for the C=C bond. researchgate.net This method is advantageous as it often leaves the ester group intact. researchgate.netorganic-chemistry.org The product of this reaction is ethyl 2-propylpentanoate.

Chemoselective Reduction of the Ester: Reducing the ester group while preserving the double bond is a more significant challenge due to the high reactivity of common reducing agents towards alkenes. Strong hydrides like lithium aluminum hydride (LiAlH₄) will typically reduce both functional groups. acs.orgmasterorganicchemistry.com However, specific reagents and conditions can achieve this selectivity. DIBAL-H (Diisobutylaluminium hydride) at low temperatures is known for the partial reduction of esters to aldehydes, and under controlled conditions, can sometimes be used to reduce the ester to an alcohol with minimal effect on a non-conjugated double bond.

Complete Reduction: The use of powerful reducing agents such as lithium aluminum hydride (LiAlH₄) in a solvent like diethyl ether or tetrahydrofuran (B95107) (THF) will typically result in the non-selective reduction of both the ester and the alkene functionalities. masterorganicchemistry.comrsc.orgmdpi-res.com The ester is reduced to a primary alcohol, while the alkene is saturated to an alkane. The expected product from the complete reduction of this compound is 2-propylpentan-1-ol.

| Reaction Type | Reagent(s) | Functional Group Targeted | Product |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C | Alkene | Ethyl 2-propylpentanoate |

| Full Reduction | LiAlH₄ then H₂O | Ester and Alkene | 2-Propylpentan-1-ol |

| Selective Alkene Reduction | InCl₃, NaBH₄ in CH₃CN | Alkene (in activated systems) | Ethyl 2-propylpentanoate |

Functional Group Interconversions on the Ester and Alkene Functions

The distinct nature of the ester and alkene groups allows for a variety of functional group interconversions, expanding the synthetic utility of this compound.

Reactions of the Ester Group:

Hydrolysis: The ethyl ester can be hydrolyzed to its corresponding carboxylic acid, 2-propylpent-4-enoic acid, also known as 4-ene valproic acid (4-ene VPA). google.comcaymanchem.com This reaction is typically carried out under basic conditions, for example, by heating with an aqueous solution of a strong base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), followed by acidification. google.comescholarship.org

Transesterification: The ethyl group of the ester can be exchanged for another alkyl or aryl group in a process called transesterification. This reaction is usually catalyzed by an acid or a base. psu.eduresearchgate.net For example, reacting this compound with methanol (B129727) in the presence of an acid catalyst would yield mthis compound. Various catalysts, including metal alkoxides and enzymes, can be employed to facilitate this transformation under mild conditions. researchgate.net

Reactions of the Alkene Group: The terminal double bond is susceptible to various electrophilic addition reactions. aocs.orgunizin.org

Epoxidation: The alkene can be converted to an epoxide, ethyl 2-propyl-2-(oxiran-2-ylmethyl)pentanoate, using a peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA) or other oxidizing agents like dimethyldioxirane (DMDO). mdpi.comlookchem.com This reaction creates a reactive three-membered ring that can be opened by various nucleophiles.

Dihydroxylation: The double bond can undergo dihydroxylation to form a diol, ethyl 4,5-dihydroxy-2-propylpentanoate. This can be achieved using osmium tetroxide (OsO₄) followed by a reducing agent, or under Sharpless asymmetric dihydroxylation conditions to potentially yield chiral diols. thieme-connect.comnih.govrsc.org The regioselectivity of dihydroxylation in related α,β,γ,δ-unsaturated esters can be influenced by the nature of the ester group. thieme-connect.com

Halogenation: Reaction with elemental halogens like bromine (Br₂) or chlorine (Cl₂) would result in the addition across the double bond to yield the corresponding dihalide, such as ethyl 4,5-dibromo-2-propylpentanoate.

Hydrohalogenation: The addition of hydrogen halides (HBr, HCl, HI) across the double bond follows Markovnikov's rule, where the hydrogen atom adds to the carbon with the most hydrogen atoms (C5), and the halide adds to the more substituted carbon (C4). unizin.org This would produce ethyl 4-halo-2-propylpentanoate.

| Functional Group | Reaction Type | Reagent(s) | Product |

|---|---|---|---|

| Ester | Hydrolysis | 1. NaOH(aq), Heat 2. H₃O⁺ | 2-Propylpent-4-enoic acid |

| Ester | Transesterification | CH₃OH, H⁺ catalyst | Mthis compound |

| Alkene | Epoxidation | m-CPBA | Ethyl 2-propyl-2-(oxiran-2-ylmethyl)pentanoate |

| Alkene | Dihydroxylation | 1. OsO₄ 2. NaHSO₃ | Ethyl 4,5-dihydroxy-2-propylpentanoate |

| Alkene | Hydrohalogenation | HBr | Ethyl 4-bromo-2-propylpentanoate |

Advanced Spectroscopic and Analytical Characterization of Ethyl 2 Propylpent 4 Enoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of ethyl 2-propylpent-4-enoate. Both ¹H and ¹³C NMR provide detailed information about the molecular framework.

In the ¹H NMR spectrum, the distinct chemical environments of the protons lead to a series of characteristic signals. The ethyl ester group is identifiable by a quartet signal for the methylene (B1212753) (-OCH₂-) protons coupled to the adjacent methyl protons, which appear as a triplet. The protons of the terminal vinyl group (=CH₂) and the internal vinyl proton (-CH=) produce complex multiplets in the olefinic region of the spectrum. The methine proton at the chiral center (C2), being adjacent to both the propyl group and the allylic methylene group, exhibits a complex multiplet.

The ¹³C NMR spectrum complements the proton data by showing a distinct signal for each of the ten carbon atoms in the molecule, as there is no molecular symmetry. msu.edu Key resonances include those for the carbonyl carbon of the ester, the two olefinic carbons, the chiral methine carbon, and the carbons of the ethyl and propyl groups. libretexts.org

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-5 (CH=CH ₂) | 5.0-5.2 | ddt | J ≈ 17.1, 1.5, 1.2 |

| H-5' (CH =CH₂) | 5.0-5.2 | ddt | J ≈ 10.2, 1.5, 1.0 |

| H-4 (-CH =CH₂) | 5.7-5.9 | ddt | J ≈ 17.1, 10.2, 6.5 |

| H-2 (-CH (C=O)-) | 2.9-3.1 | m | - |

| H-3 (-CH ₂-CH=) | 2.2-2.4 | m | - |

| O-CH ₂-CH₃ | 4.1-4.3 | q | J ≈ 7.1 |

| -CH₂-CH ₂-CH₃ | 1.2-1.6 | m | - |

| O-CH₂-CH ₃ | 1.2-1.3 | t | J ≈ 7.1 |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 (C=O) | 173-176 |

| C-2 | 45-50 |

| C-3 | 35-40 |

| C-4 | 135-138 |

| C-5 | 116-118 |

| O-C H₂-CH₃ | 60-62 |

| O-CH₂-C H₃ | 13-15 |

| C-1' (Propyl) | 33-38 |

| C-2' (Propyl) | 20-24 |

To unambiguously assign the proton and carbon signals and confirm the connectivity within this compound, two-dimensional (2D) NMR experiments are employed. scielo.org.peiranchembook.ir

Correlation SpectroscopY (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the -OCH₂- and -CH₃ protons of the ethyl group, and trace the connectivity from the terminal vinyl protons (H-5/H-5') to the adjacent vinyl proton (H-4), then to the allylic protons (H-3), and finally to the methine proton at the chiral center (H-2). It would also show the couplings within the n-propyl group. iranchembook.ir

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates each proton with its directly attached carbon atom. mdpi.com This technique allows for the definitive assignment of each carbon signal in the ¹³C NMR spectrum by linking it to an already assigned proton, such as correlating the quartet at ~4.2 ppm to the O-CH₂ carbon at ~61 ppm. researchgate.net

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies protons that are close in space, even if they are not directly coupled. NOESY can be used to confirm the spatial relationship between the propyl group and the main chain of the molecule, providing further structural confirmation.

Since this compound possesses a chiral center at the C2 position, it exists as a pair of enantiomers. While NMR spectra of enantiomers are identical in an achiral solvent, the addition of a chiral shift reagent (CSR) can be used to determine the enantiomeric excess (ee). chemicalforums.com Lanthanide-based CSRs, such as tris[3-(heptafluoropropylhydroxymethylene)-d-camphorato]europium(III) (Eu(hfc)₃), form diastereomeric complexes with the enantiomers of the ester. auremn.org.brgoogle.com This interaction leads to differential shifts in the NMR signals of the two enantiomers, allowing for the resolution of previously overlapping peaks. researchgate.netrsc.org The enantiomeric excess can then be calculated by integrating the separated signals corresponding to each enantiomer. auremn.org.br

Two-Dimensional NMR Techniques (COSY, NOESY, HSQC)

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a critical tool for determining the molecular weight and obtaining structural information through fragmentation analysis. The molecular formula of this compound is C₁₀H₁₈O₂, corresponding to a molecular weight of 170.25 g/mol . nih.govnist.gov

Under electron ionization (EI), the molecule undergoes fragmentation, producing a characteristic pattern. Common fragmentation pathways for esters include alpha-cleavage and McLafferty rearrangements. msu.edulibretexts.org Key fragments would include the loss of the ethoxy radical (•OCH₂CH₃, 45 Da) to give an acylium ion, or the loss of an ethylene (B1197577) molecule via McLafferty rearrangement if applicable. The fragmentation pattern provides a fingerprint that helps confirm the identity of the compound. tutorchase.com

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition. gcms.cz This technique can easily distinguish this compound from other compounds that might have the same nominal mass but a different elemental formula.

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₁₈O₂ |

| Calculated Exact Mass [M] | 170.13068 |

| Calculated Exact Mass [M+H]⁺ | 171.13851 |

Tandem Mass Spectrometry (MS/MS) offers further structural confirmation by analyzing the fragmentation of a pre-selected parent ion. shimadzu.com Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ at m/z 171.1 is selected. nih.govnih.gov Collision-induced dissociation (CID) of this ion generates a spectrum of product ions. The fragmentation patterns of unsaturated esters in MS/MS can reveal specific structural features. researchgate.netacs.orgnih.gov For instance, the loss of neutral molecules like water (H₂O) or ethylene (C₂H₄) from the parent ion can provide evidence for the ester and alkyl chain structure.

Table 4: Predicted MS/MS Fragmentation Data for this compound ([M+H]⁺ Parent Ion)

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Postulated Fragment Identity |

|---|---|---|---|

| 171.1 | 125.1 | 46.0 (C₂H₅OH) | [M+H - Ethanol]⁺ |

| 171.1 | 97.1 | 74.0 (C₃H₆O₂) | [M+H - Propanoic acid]⁺ |

High-Resolution Mass Spectrometry (HRMS)

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are indispensable for assessing the chemical purity of this compound and for separating its enantiomers.

Gas Chromatography (GC), typically with a flame ionization detector (FID), is a standard method for determining the purity of volatile compounds like esters. libretexts.orgresearchgate.netaocs.org The sample is vaporized and passed through a column, and the area of the resulting peak is proportional to the quantity of the compound, allowing for accurate purity assessment. bibliotekanauki.pl Comprehensive two-dimensional gas chromatography (GCxGC) can be used for resolving complex mixtures and identifying trace impurities. nih.gov

High-Performance Liquid Chromatography (HPLC) is particularly crucial for the analysis of this chiral compound. rsc.org Using a chiral stationary phase (CSP), it is possible to separate the two enantiomers. sigmaaldrich.commdpi.com For instance, a reported method for a closely related compound involved a Daicel Chirapak column, demonstrating that baseline separation of enantiomers can be achieved, which is essential for determining the enantiomeric excess and for preparing enantiopure samples.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds like this compound. In GC-MS, the compound is first vaporized and separated from other components in a mixture based on its retention time in a chromatographic column. jmaterenvironsci.com Following separation, it enters the mass spectrometer, where it is ionized, typically by electron impact (EI), causing the molecule to fragment into a pattern of characteristic charged ions. chemguide.co.ukmsu.edu

The molecular ion ([M]•+), which corresponds to the intact molecule minus an electron, would be observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (170.25 g/mol ). The fragmentation of the molecular ion is predictable and provides structural information. chemguide.co.uk For esters, fragmentation commonly occurs at the bonds adjacent to the carbonyl group (C=O). libretexts.org

Key fragmentation pathways for this compound include:

Alpha-cleavage: Breakage of the C-O bond, resulting in the loss of the ethoxy radical (•OCH₂CH₃) to form a stable acylium ion [CH₂(CH)CH₂CH(CH₂CH₂CH₃)CO]⁺.

Loss of the ethyl group: Cleavage can also result in the loss of an ethyl group ([CH₃CH₂]⁺) with an m/z of 29. chemguide.co.uklibretexts.org

McLafferty Rearrangement: Primary amides often show a base peak due to this rearrangement, and similar rearrangements can occur in esters. libretexts.org

Alkyl Chain Fragmentation: The propyl and allyl groups attached to the main chain will also fragment, producing a series of characteristic alkyl and alkenyl carbocations, typically separated by 14 mass units (CH₂). msu.edulibretexts.org

The resulting mass spectrum serves as a unique "fingerprint" for the compound, allowing for its positive identification by comparing the spectrum to libraries of known compounds. jmaterenvironsci.comdocbrown.info

Table 1: Predicted GC-MS Fragmentation Data for this compound

| m/z Value | Predicted Ion Fragment | Fragment Type |

|---|---|---|

| 170 | [C₁₀H₁₈O₂]⁺ | Molecular Ion |

| 141 | [C₈H₁₃O₂]⁺ | Loss of ethyl group (-C₂H₅) |

| 129 | [C₈H₁₇O]⁺ | Loss of allyl group (-C₃H₅) |

| 125 | [C₈H₁₃O]⁺ | Loss of ethoxy group (-OC₂H₅) |

| 43 | [C₃H₇]⁺ | Propyl cation |

| 41 | [C₃H₅]⁺ | Allyl cation |

| 29 | [C₂H₅]⁺ | Ethyl cation |

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of compounds in a mixture. For a compound like this compound, a reverse-phase HPLC (RP-HPLC) method is often suitable. pensoft.netpensoft.net

In a typical RP-HPLC setup, a non-polar stationary phase (like a C18 column) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. The enantiomeric excess of similar compounds has been determined using HPLC analysis on a chiral stationary phase column, such as a Daicel Chirapak AD-H column. rsc.org A mobile phase consisting of a mixture like hexane (B92381) and isopropanol (B130326) is often employed for chiral separations. rsc.org For standard RP-HPLC, a mobile phase of acetonitrile (B52724) and a phosphate (B84403) buffer is common. pensoft.netpensoft.net

Quantification is achieved by integrating the area under the peak in the chromatogram and comparing it to a calibration curve generated from standards of known concentration. researchgate.net Detection is commonly performed using a UV-Vis detector. rsc.org For esters, the detection wavelength is often set around 210-254 nm to monitor the carbonyl group's electronic transition. rsc.orgresearchgate.net

Table 2: Typical HPLC Parameters for Analysis

| Parameter | Typical Value/Condition | Source |

|---|---|---|

| Mode | Reverse-Phase (RP-HPLC) or Chiral HPLC | pensoft.netrsc.org |

| Column | C18 (150x4 mm, 5 µm) or Daicel Chirapak AD-H | pensoft.netrsc.org |

| Mobile Phase | Acetonitrile:Phosphate Buffer or Hexane:Isopropanol | pensoft.netrsc.org |

| Flow Rate | 1.0 mL/min | pensoft.netrsc.org |

| Column Temperature | 30 °C | pensoft.netpensoft.net |

| Detection | UV/VIS Detector at 225 nm or 254 nm | pensoft.netrsc.org |

| Injection Volume | 2 µL | acs.org |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

Infrared (IR) Spectroscopy is a powerful, non-destructive technique used to identify the functional groups within a molecule. When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies. The IR spectrum plots the absorption of this radiation versus the wavenumber (cm⁻¹), revealing the presence of characteristic functional groups. libretexts.org

For this compound, the key functional groups are the ester and the alkene. The expected IR absorption bands are:

C=O Stretch (Ester): A strong, sharp absorption band typically appears in the range of 1735-1750 cm⁻¹. libretexts.org

C=C Stretch (Alkene): A medium-intensity band is expected around 1640-1680 cm⁻¹.

C-H Stretches:

sp² C-H (Alkenyl): These stretches appear above 3000 cm⁻¹, typically in the 3010-3100 cm⁻¹ region. libretexts.org

sp³ C-H (Alkyl): These stretches are found just below 3000 cm⁻¹, in the 2850-3000 cm⁻¹ range. libretexts.org

C-O Stretches (Ester): Two distinct bands are characteristic of esters in the fingerprint region (1000-1300 cm⁻¹), corresponding to the C-O-C asymmetric and symmetric stretching vibrations. libretexts.org

CH₂ Bending: A CH₂ rocking vibration peak for a propyl group is expected around 740 cm⁻¹. spectroscopyonline.com

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Ester (C=O) | Stretch | 1735 - 1750 | Strong |

| Alkene (C=C) | Stretch | 1640 - 1680 | Medium |

| Alkenyl C-H | Stretch | 3010 - 3100 | Medium |

| Alkyl C-H | Stretch | 2850 - 3000 | Strong |

| Ester (C-O) | Stretch | 1000 - 1300 | Strong |

| Alkyl (CH₂) | Rock | ~740 | Medium-Weak |

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy orbital to a higher one. The wavelength of maximum absorbance (λmax) is characteristic of the type of electronic transition.

This compound contains two principal chromophores: the carbonyl group (C=O) of the ester and the carbon-carbon double bond (C=C) of the alkene.

n → π* Transition: The ester's carbonyl group undergoes a weak n → π* transition. For non-conjugated esters, this absorption is typically found in the far UV region, around 205-215 nm.

π → π* Transition: The isolated double bond undergoes a strong π → π* transition, which typically occurs at a wavelength below 200 nm (around 190 nm).

Since the double bond and the carbonyl group are not conjugated in this molecule, their absorptions are independent and occur at shorter wavelengths with low intensity, which can make them difficult to detect with standard laboratory UV-Vis spectrophotometers. ehu.es Some sources indicate that related compounds exhibit low UV-Vis absorption. ehu.es

Computational Chemistry and Theoretical Studies on Ethyl 2 Propylpent 4 Enoate

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum chemical method used to investigate the electronic structure of molecules. aimspress.com For ethyl 2-propylpent-4-enoate, DFT calculations can elucidate the distribution of electron density, which is fundamental to understanding its reactivity.

Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. materialsciencejournal.org

In a molecule like this compound, the HOMO is likely to be localized on the carbon-carbon double bond (the π-orbital), making this the primary site for electrophilic attack. The LUMO is expected to be associated with the carbonyl group (the π* anti-bonding orbital), identifying it as the site for nucleophilic attack. The molecular electrostatic potential (MEP) map, another output of DFT calculations, would visually confirm these reactive sites, showing negative potential (red) around the carbonyl oxygen and a region of higher potential (blue) near the acidic alpha-hydrogen. researchgate.net

Table 1: Predicted Electronic Properties of this compound from DFT Calculations (Illustrative) Data is illustrative and based on typical values for similar unsaturated esters calculated at the B3LYP/6-31G(d) level of theory.

| Parameter | Predicted Value | Implication for Reactivity |

|---|---|---|

| HOMO Energy | ~ -6.5 eV | Indicates susceptibility of the C=C bond to electrophilic attack. |

| LUMO Energy | ~ +1.2 eV | Suggests the carbonyl carbon is prone to nucleophilic attack. |

| HOMO-LUMO Gap | ~ 7.7 eV | A relatively large gap suggests good kinetic stability under normal conditions. |

| Dipole Moment | ~ 1.9 D | Reflects the polarity of the ester group and influences intermolecular interactions. |

Molecular Dynamics Simulations of Conformational Landscapes

Molecular dynamics (MD) simulations are used to explore the conformational flexibility of molecules over time. mun.caulakbim.gov.tr For this compound, which has several rotatable single bonds, MD simulations can reveal the most stable conformations and the energy barriers between them. biorxiv.org

The flexibility is primarily around the C-C single bonds of the propyl and ethyl groups, and the C-O bond of the ester. The simulations would likely show that the molecule predominantly adopts a few low-energy conformations. mun.ca These preferred shapes are governed by a balance of steric hindrance and electronic effects. For instance, the bulky propyl and ethyl groups will orient themselves to minimize steric clash. The planarity of the ester group is a key feature, and the orientation of the alkyl chains relative to this plane would be a major determinant of the conformational landscape. nih.gov Understanding the accessible conformations is critical, as the reactivity of the molecule can be conformation-dependent. uniroma1.it

Table 2: Predicted Stable Conformers and Dihedral Angles for this compound from MD Simulations (Illustrative)

| Conformer | Key Dihedral Angle(s) | Predicted Relative Population at 298 K | Notes |

|---|---|---|---|

| Extended-Chain | C-C-C-C (propyl) ~180° O=C-O-C (ethyl) ~180° | High | Minimizes steric hindrance, likely the global minimum energy conformer. |

| Gauche-Propyl | C-C-C-C (propyl) ~60° | Moderate | Slightly higher in energy due to steric interactions within the propyl chain. |

| Gauche-Ethyl | O=C-O-C (ethyl) ~60° | Low | Generally less stable for esters unless specific intramolecular interactions are present. |

Transition State Modeling for Reaction Mechanism Elucidation

Theoretical modeling of transition states (TS) is crucial for understanding the mechanisms and kinetics of chemical reactions. For this compound, a key reaction of interest is the Ireland-Claisen rearrangement, a mun.camun.ca-sigmatropic rearrangement that can occur upon conversion of the ester to its silyl (B83357) ketene (B1206846) acetal (B89532).

Computational methods can be used to locate the transition state structure for this rearrangement. The calculations would likely predict a chair-like six-membered ring transition state, which is characteristic of Claisen rearrangements. By calculating the energy of the transition state relative to the reactants, the activation energy (Ea) can be determined. This, in turn, allows for the prediction of the reaction rate. Such studies can also predict the stereochemical outcome of the reaction when chiral centers are involved. Furthermore, DFT can be applied to study other potential reactions, such as addition reactions to the double bond or hydrolysis of the ester. umn.edu

Table 3: Predicted Activation Energies for a Postulated Ireland-Claisen Rearrangement (Illustrative) Based on computational studies of similar allylic ester rearrangements.

| Computational Method | Predicted Activation Energy (kcal/mol) | Key Geometric Feature of TS |

|---|---|---|

| B3LYP/6-31G(d) | 20-25 | Asynchronous C-C bond formation and C-O bond cleavage in a chair-like conformation. |

| M06-2X/6-311+G(d,p) | 18-23 | Similar geometry, often provides more accurate barrier heights for pericyclic reactions. |

Prediction of Spectroscopic Parameters via Quantum Chemical Methods

Quantum chemical calculations are invaluable for predicting spectroscopic properties, which aids in the identification and characterization of molecules. mdpi.com For this compound, methods like DFT and time-dependent DFT (TD-DFT) can predict infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible spectra. materialsciencejournal.orgcecam.org

Calculations of vibrational frequencies can help to assign the peaks in an experimental IR spectrum. rsc.org Key predicted vibrations for this molecule would include the C=O stretch of the ester (typically a strong band around 1735-1750 cm⁻¹), the C=C stretch of the alkene (around 1640-1680 cm⁻¹), and various C-H and C-O stretching and bending modes. Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated and compared to experimental data to confirm the structure. The accuracy of these predictions has significantly improved with modern computational methods. materialsciencejournal.org

Table 4: Predicted Key Spectroscopic Data for this compound (Illustrative)

| Spectroscopic Technique | Parameter | Predicted Value |

|---|---|---|

| IR Spectroscopy | C=O Stretch Frequency | ~1740 cm⁻¹ |

| C=C Stretch Frequency | ~1650 cm⁻¹ | |

| ¹H NMR Spectroscopy | Chemical Shift of α-proton | ~3.2-3.5 ppm |

| Chemical Shift of vinyl protons | ~5.0-5.8 ppm | |

| Chemical Shift of O-CH₂ (ethyl) | ~4.1 ppm | |

| ¹³C NMR Spectroscopy | Chemical Shift of C=O | ~172 ppm |

| Chemical Shift of C=C carbons | ~115 ppm and ~135 ppm |

Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Behavior

Quantitative Structure-Property Relationship (QSPR) models use statistical methods to correlate the chemical structure of a molecule with its physical, chemical, or biological properties. While specific QSPR models for this compound are not available, its properties can be estimated using general models developed for esters or compounds with similar functional groups.

These models work by calculating a set of numerical descriptors for the molecule that encode its structural, electronic, and topological features. These descriptors are then used in a mathematical equation to predict properties like boiling point, solubility, and partition coefficient (logP). For instance, the lipophilicity (logP) of this compound is expected to be significant due to its alkyl chains, which can be estimated by QSPR models based on fragment contributions. Such models are widely used in medicinal chemistry and environmental science for rapid screening of compounds. jst.go.jp

Table 5: QSPR-Predicted Physicochemical Properties of this compound (Illustrative) Based on group contribution methods and general QSPR models.

| Property | Predicted Value | Basis of Prediction |

|---|---|---|

| Boiling Point | ~180-195 °C | Correlation with molecular weight and polarity for aliphatic esters. |

| LogP (Octanol-Water) | ~3.0-3.5 | Fragment-based contribution methods (e.g., XLogP3). |

| Water Solubility | Low | Inversely correlated with LogP and molecular size. |

Stereochemical Aspects of Ethyl 2 Propylpent 4 Enoate Chemistry

Chirality at the α-Carbon and Its Implicationsbenchchem.comwikipedia.orgnih.gov

The structure of ethyl 2-propylpent-4-enoate features a stereogenic center at the α-carbon (C2), the carbon atom immediately adjacent to the ester carbonyl group. This carbon is bonded to four distinct substituents: a propyl group, an allyl group (CH₂CH=CH₂), a hydrogen atom, and the ethyl carboxylate group (-COOEt). This configuration makes the α-carbon a chiral center, meaning that this compound can exist as a pair of non-superimposable mirror images known as enantiomers: (R)-ethyl 2-propylpent-4-enoate and (S)-ethyl 2-propylpent-4-enoate.

The presence of this chirality has profound implications. In biological systems, the specific three-dimensional arrangement of a molecule is often critical for its interaction with chiral receptors or enzymes. wikipedia.org Consequently, one enantiomer of a chiral compound may exhibit significantly different pharmacological or toxicological properties than its counterpart. wikipedia.org In the context of chemical synthesis, the α-carbon's chirality makes this compound and its derivatives valuable chiral building blocks. nih.gov The stereochemistry at this position can be used to direct the formation of new stereocenters in subsequent chemical transformations. core.ac.uk The aldehyde analogue, 2-propylpent-4-enal, also possesses this key chiral center. nih.gov The acidity of the α-hydrogen means that under certain basic or acidic conditions, racemization can occur as the chiral center is temporarily destroyed by the formation of a planar enol or enolate intermediate. libretexts.org

Diastereoselective Control in Synthetic Pathwaysbenchchem.comwikipedia.org

When a molecule already containing a chiral center, such as (R)- or (S)-ethyl 2-propylpent-4-enoate, undergoes a reaction to create a new stereocenter, two diastereomers can be formed. Diastereoselective control refers to the ability to selectively synthesize one diastereomer over the other. This control is a cornerstone of modern organic synthesis, enabling the construction of complex molecules with precise three-dimensional structures.

Several powerful synthetic strategies can be employed to control diastereoselectivity in pathways involving chiral pent-4-enoate (B1234886) derivatives:

Allylic Alkylation of Prochiral Enolates: The enolate derived from this compound is prochiral. When this enolate reacts with an electrophile, a new stereocenter can be created. The existing stereocenter at the α-carbon can influence the facial selectivity of the incoming electrophile, leading to one diastereomer being formed in preference to the other. However, controlling both regio- and diastereoselectivity in such reactions can be challenging, especially when trying to form adjacent tertiary stereocenters.

The Ireland-Claisen Rearrangement: This rearrangement of silyl (B83357) ketene (B1206846) acetals derived from allylic esters is a highly reliable method for creating carbon-carbon bonds with predictable stereocontrol. core.ac.uk By starting with a chiral allylic alcohol, it is possible to generate γ,δ-unsaturated carboxylic acids (the parent acid class of this compound) with exceptional levels of remote stereocontrol, often achieving diastereoselectivities greater than 99:1. core.ac.uk

Alkylation of Chiral Hydroxy Esters: The Frater-Seebach alkylation provides another route. For instance, the enolate of a chiral β-hydroxy ester can be alkylated with an allyl halide. The resident stereocenter of the hydroxy group directs the stereochemical outcome of the alkylation at the α-carbon, leading to high diastereoselectivity. uludag.edu.tr

These methods highlight how the stereochemistry inherent in the pent-4-enoate framework can be leveraged to build molecular complexity in a controlled manner.

Enantioselective Synthesis and Catalysis for Chiral Pent-4-enoate Derivativesbenchchem.comwikipedia.orglibretexts.org

Producing a single enantiomer of this compound or its derivatives, a process known as enantioselective synthesis, is crucial for accessing compounds with specific biological activities. This is typically achieved using chiral catalysts or auxiliaries that create a chiral environment for the reaction.

Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA) is a premier method for this purpose. In this reaction, a prochiral nucleophile (like the enolate of an ester) attacks a π-allyl palladium complex. By using a palladium catalyst coordinated to a chiral ligand, one enantiomer of the product can be formed preferentially. nih.gov This approach has been successfully applied to synthesize a variety of α-quaternary N,O-heterocycles from pent-4-enoate-like precursors with high enantiomeric excess (ee). nih.gov

| Entry | Catalyst System | Product Type | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | Pd₂(dba)₃ / (S)-tBu-PhosPhox | Morpholinone Derivative | 95 | 72 |

| 2 | Pd₂(dba)₃ / (S)-tBu-PhosPhox | Thiomorpholinone Derivative | 79 | 86 |

| 3 | Pd₂(dba)₃ / (S)-tBu-PhosPhox | Oxazolidin-4-one Derivative | 82 | 96 |

This table presents representative data on the enantioselective synthesis of heterocyclic compounds using palladium-catalyzed allylic alkylation, demonstrating the high levels of enantioselectivity achievable for creating chiral centers in structures related to pent-4-enoates. Data sourced from reference nih.gov.

Other important methods include:

Enzymatic Resolutions: Enzymes, being inherently chiral, can selectively catalyze reactions on one enantiomer in a racemic mixture. For example, lipases can be used for the enantioselective acylation or hydrolysis of racemic alcohols or amines using pent-4-enoyl derivatives, allowing for the separation of enantiomers. capes.gov.br

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the substrate, direct the stereochemical course of a reaction, and then be removed. This strategy is widely used in asymmetric synthesis to ensure high stereocontrol.

Stereochemical Analysis and Optical Purity Determinationbenchchem.com

Once a chiral compound has been synthesized, it is essential to determine its stereochemical identity (i.e., its absolute configuration) and its enantiomeric purity.

Optical Purity and Enantiomeric Excess (ee): An optically pure sample contains only one enantiomer. masterorganicchemistry.com A racemic mixture contains equal amounts of both enantiomers and is optically inactive. ucalgary.ca The enantiomeric excess (ee) is a measure of the purity of a chiral sample and is defined as the percentage excess of the major enantiomer over the minor one. masterorganicchemistry.com It is calculated using the formula: ee (%) = |(% Major Enantiomer - % Minor Enantiomer)| youtube.com Optical purity is numerically equal to the enantiomeric excess and can be determined by measuring the specific rotation of the sample and comparing it to the specific rotation of the pure enantiomer. ucalgary.ca Optical Purity (%) = ([α]sample / [α]pure enantiomer) * 100 ucalgary.ca

Analytical Techniques:

Chiral Chromatography: This is the most widely used method for determining enantiomeric purity. wikipedia.org Techniques like chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) use a chiral stationary phase (CSP) that interacts differently with the two enantiomers, causing them to separate and elute at different times. wikipedia.orgwiley.com The relative areas of the two peaks in the chromatogram correspond directly to the ratio of the enantiomers.

| Analysis Parameter | Value |

| Column | Daicel Chirapak AD-H |

| Mobile Phase | Hexane (B92381)/Isopropanol (B130326) (95/5) |

| Flow Rate | 1.0 mL/min |

| Detection | UV 254 nm |

| Retention Time (t_R), major | 5.171 min |

| Retention Time (t_R), minor | 7.145 min |

| Enantiomeric Excess (ee) | 95% |

This table details typical parameters for the chiral HPLC analysis of a chiral pent-4-enoate derivative, illustrating how enantiomers are separated and quantified to determine enantiomeric excess. Data sourced from reference rsc.org.

NMR Spectroscopy with Chiral Derivatizing Agents: To determine the absolute configuration of a chiral center, Nuclear Magnetic Resonance (NMR) spectroscopy can be used. A common method is Mosher's ester analysis . researchgate.net The chiral compound (if it contains a hydroxyl or amine group) is reacted with the two enantiomers of a chiral derivatizing agent, such as α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form a pair of diastereomers. Because diastereomers have different physical properties, their NMR spectra will differ. By systematically comparing the chemical shifts (Δδ) of the protons in the two diastereomeric esters, the absolute configuration of the original chiral center can be reliably deduced. researchgate.net

Derivatization and Analog Synthesis for Research Applications

Strategies for Modifying the Ester Group (Transesterification, Hydrolysis)

The ester group is a primary site for modification, allowing for the synthesis of other esters or the parent carboxylic acid, 2-propylpent-4-enoic acid (4-ene-VPA).

Transesterification

Transesterification is the process of exchanging the ethyl group of the ester with another alkyl or aryl group from a different alcohol. This reaction is typically catalyzed by either an acid or a base. nih.govacs.org In an academic research setting, this allows for the synthesis of a library of ester analogs to study how the nature of the ester group affects the compound's properties. For instance, converting the ethyl ester to a methyl ester can be achieved by heating in methanol (B129727) with an acid catalyst like sulfuric acid or a basic catalyst like sodium methoxide. curlyarrows.comuantwerpen.be The reaction is reversible, so a large excess of the new alcohol is used to drive the equilibrium toward the desired product. acs.org

Table 1: Examples of Transesterification Reactions for Ester Modification This table is illustrative of general transesterification principles applicable to ethyl 2-propylpent-4-enoate.

| Original Ester | Reagent Alcohol | Catalyst | Product |

| This compound | Methanol | Acid (e.g., H₂SO₄) or Base (e.g., NaOMe) | Mthis compound |

| This compound | Benzyl Alcohol | Acid or Base | Benzyl 2-propylpent-4-enoate |

| This compound | tert-Butanol | Acid or Base | tert-Butyl 2-propylpent-4-enoate |

Hydrolysis

Hydrolysis of the ester group cleaves the ethyl ester to yield the parent carboxylic acid, 2-propylpent-4-enoic acid. This transformation is fundamental for producing the active acidic form of the molecule and for preparing it for further derivatization, such as the introduction of analytical tags. libretexts.org The reaction can be performed under acidic or, more commonly, basic conditions (saponification) followed by an acidic workup. acs.org For example, treatment of the ethyl ester with an aqueous solution of a base like sodium hydroxide (B78521), followed by acidification, quantitatively yields the carboxylic acid. libretexts.orgsigmaaldrich.com This resulting acid is a known toxic metabolite of valproic acid. nih.govnih.gov

Chemical Modifications of the Alkene Moiety (Epoxidation, Dihydroxylation)

The terminal carbon-carbon double bond is a key site for introducing new functional groups and altering the molecule's stereochemistry and reactivity.

Epoxidation

The alkene can be converted to an epoxide, a three-membered cyclic ether. This reaction is typically achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), or with reagents like dimethyldioxirane (B1199080) (DMDO). rsc.org The formation of an epoxide, specifically 2-propyl-4,5-epoxypentanoic acid (or its ester), is a significant pathway in the metabolic activation of 4-ene-VPA, leading to reactive intermediates that can bind to cellular macromolecules. rsc.org The synthesis of this epoxide is therefore important for toxicological research.

Dihydroxylation

The double bond can be dihydroxylated to form a diol. This can be achieved through several methods. Sharpless asymmetric dihydroxylation, using osmium tetroxide (OsO₄) as a catalyst in the presence of a chiral ligand, can produce enantiomerically enriched diols. This allows for the synthesis of specific stereoisomers for biological evaluation. A non-chiral version of this reaction using catalytic OsO₄ and a co-oxidant like N-methylmorpholine N-oxide (NMO) would yield the racemic diol. Another method involves epoxidation followed by acid- or base-catalyzed hydrolysis of the epoxide ring.

Table 2: Key Reactions at the Alkene Moiety of this compound

| Reaction | Reagents | Product Functional Group |

| Epoxidation | m-CPBA or DMDO | Epoxide |

| Dihydroxylation | OsO₄, NMO | Diol |

| Asymmetric Dihydroxylation | OsO₄, Chiral Ligand (e.g., (DHQ)₂PHAL) | Chiral Diol |

Introduction of New Functional Groups on the Propyl Side Chain

Functionalizing the unactivated sp³ hybridized carbons of the propyl side chain is challenging but represents an advanced strategy for creating novel analogs. uantwerpen.be Modern synthetic methods are increasingly capable of selective C-H functionalization. nih.gov

While specific examples for this compound are not extensively documented in public literature, general principles of C-H activation could be applied. Transition-metal catalysis, for instance using palladium, rhodium, or iron complexes, can direct the installation of new functional groups at specific positions on an alkyl chain. For example, directed C-H functionalization can be used to introduce aryl or alkyl groups. curlyarrows.com Another approach involves enzymatic or microbial hydroxylation, where specific enzymes can introduce a hydroxyl group at a particular carbon on the alkyl chain with high regio- and stereoselectivity. nih.gov For instance, ω-oxidation of fatty acid esters has been demonstrated using enzyme systems, which could potentially be adapted to hydroxylate the terminal carbon of the propyl group. These methods, while requiring specialized conditions, open avenues to a wide range of new derivatives with modified pharmacokinetic or pharmacodynamic profiles.

Synthesis of Structural Analogues for Comparative Chemical Studies

The synthesis of structural analogues is a cornerstone of medicinal chemistry and chemical biology, used to establish structure-activity relationships (SAR). For this compound, this involves altering the core structure beyond simple derivatization.

Several structural analogues have been synthesized for research purposes. These include compounds where the propyl group is replaced by other alkyl or aryl groups, or where substituents are introduced at various positions. For example, analogues such as ethyl 2-fluoro-2-propylpent-4-enoate have been reported, introducing a fluorine atom at the α-position to the ester. The synthesis of 4,4-difluoro-2-propylpentanoic acid has also been described, modifying the electronic properties near the double bond. libretexts.org

Other modifications can include changing the carbon skeleton. For instance, the synthesis of methyl (2R,3R)-3-phenyl-2-propylpent-4-enoate introduces a phenyl group, creating additional steric bulk and potential for π-π interactions. uantwerpen.be The development of analogues like 4-methyl-2-propylpent-4-enoic acid explores the effect of substitution on the alkene itself. These comparative studies are essential for understanding the molecular features responsible for the biological activity and toxicity of the parent compound.

Table 3: Examples of Synthesized Structural Analogues Related to 2-Propylpent-4-enoic Acid/Esters

| Analog Name | Key Structural Modification | Reference |

| Ethyl 2-fluoro-2-propylpent-4-enoate | Introduction of a fluorine atom at the α-position | |

| 4,4-Difluoro-2-propylpentanoic acid | Introduction of two fluorine atoms at the γ-position | libretexts.org |

| Methyl (2R,3R)-3-phenyl-2-propylpent-4-enoate | Introduction of a phenyl group at the β-position | uantwerpen.be |

| 4-Methyl-2-propylpent-4-enoic acid | Methyl substitution on the double bond |

Derivatization for Enhanced Analytical Detection (e.g., Chromophore Introduction)

For quantitative analysis, particularly in biological matrices, derivatization is often necessary to enhance detection by techniques like High-Performance Liquid Chromatography (HPLC). This compound itself lacks a strong chromophore, making it difficult to detect at low concentrations using UV-Vis detectors.

A common strategy involves first hydrolyzing the ester to the parent carboxylic acid, 2-propylpent-4-enoic acid. sigmaaldrich.com The carboxylic acid is then reacted with a labeling reagent that contains a chromophore (a light-absorbing group). nih.gov Phenacyl halides, such as 4-bromophenacyl bromide, are widely used derivatizing agents that react with the carboxylate to form phenacyl esters. These derivatives exhibit strong UV absorbance, significantly improving detection limits. Another effective chromophore used for this purpose is 2-bromo-2'-acetonaphthone, which forms naphthacyl esters, also with excellent UV detection properties. This approach allows for sensitive quantification of the compound in research settings, such as in studies of its metabolism or environmental fate.

Table 4: Common Chromophoric Derivatizing Agents for Carboxylic Acids This table is applicable to 2-propylpent-4-enoic acid, the hydrolysis product of the title compound.

| Derivatizing Agent | Resulting Derivative | Detection Method |

| 4-Bromophenacyl bromide | 4-Bromophenacyl ester | HPLC-UV |

| 2-Bromo-2'-acetonaphthone | Naphthacyl ester | HPLC-UV |

| 4-Nitrophenol (with coupling agent) | 4-Nitrophenyl ester | HPLC-UV |

Biochemical Transformations of 2 Propylpent 4 Enoate Derivatives E.g., Valproic Acid Metabolites

Cytochrome P450-Mediated Metabolic Pathways

A minor but significant route for the metabolism of valproic acid involves the cytochrome P450 (CYP) system, which accounts for approximately 10% of its biotransformation. nih.govpharmgkb.org This pathway is responsible for producing several key metabolites, including the unsaturated derivative 2-propylpent-4-enoic acid (4-ene-VPA), through terminal desaturation. oup.com Studies have identified that the primary isoenzymes responsible for this desaturation, as well as for the formation of hydroxylated metabolites like 4-OH-VPA and 5-OH-VPA, are CYP2C9, CYP2A6, and to a lesser extent, CYP2B6. nih.govnih.govoup.com

| Enzyme | Metabolite(s) Formed | Metabolic Reaction | Reference |

| CYP2C9 | 4-ene-VPA, 4-OH-VPA, 5-OH-VPA | Terminal desaturation, Hydroxylation | nih.govnih.govoup.com |

| CYP2A6 | 4-ene-VPA, 3-OH-VPA, 4-OH-VPA, 5-OH-VPA | Terminal desaturation, Hydroxylation | nih.govnih.govoup.com |

| CYP2B6 | 4-ene-VPA, 4-OH-VPA, 5-OH-VPA | Terminal desaturation, Hydroxylation | nih.govnih.govoup.com |

Mitochondrial β-Oxidation Pathways of Unsaturated Fatty Acid Derivatives

Mitochondrial β-oxidation is a major metabolic pathway for valproic acid, accounting for over 40% of its metabolism. pharmgkb.orgwikipedia.org As a branched-chain fatty acid, VPA can enter this endogenous pathway. pharmgkb.org The process begins with the formation of valproyl-CoA (VPA-CoA), which is then converted to 2-propyl-2-enoyl-CoA (2-ene-VPA-CoA). pharmgkb.org

The unsaturated metabolite, 4-ene-VPA, also undergoes mitochondrial β-oxidation. This process is believed to be a key step in its bioactivation to a toxic species. google.com The bioactivation involves the entry of 4-ene-VPA into the mitochondria, its conversion to 4-ene-VPA-CoA, and subsequent β-oxidation to form a reactive metabolite, (E)-2,4-diene-VPA-CoA. nih.govpharmgkb.org This reactive intermediate can lead to adverse effects by interacting with cellular macromolecules. nih.govpharmgkb.org The oxidation of unsaturated fatty acids like 4-ene-VPA requires auxiliary enzymes, such as enoyl-CoA isomerase and 2,4-dienoyl-CoA reductase, to handle the double bonds that are not compatible with the standard β-oxidation enzymes. nih.govaocs.org

| Pathway Step | Substrate | Key Enzyme(s) | Product | Reference |

| Activation | Valproic Acid (VPA) | Medium-chain acyl-CoA synthase | Valproyl-CoA (VPA-CoA) | pharmgkb.org |

| β-Oxidation I | VPA-CoA | Acyl-CoA Dehydrogenase | 2-ene-VPA-CoA | pharmgkb.org |

| Bioactivation | 4-ene-VPA | Acyl-CoA Dehydrogenase | 4-ene-VPA-CoA | nih.gov |

| β-Oxidation II | 4-ene-VPA-CoA | β-Oxidation enzymes | (E)-2,4-diene-VPA-CoA | nih.govpharmgkb.org |

Conjugation Reactions (e.g., Glucuronidation, Thiol Conjugation)

Conjugation reactions represent the most significant metabolic pathway for valproic acid, with glucuronidation alone accounting for 30-50% of its elimination. nih.govpharmgkb.org This Phase II reaction involves the enzyme UDP-glucuronosyltransferase (UGT), which attaches glucuronic acid to the VPA molecule, forming valproate glucuronide. nih.gov This process increases the water solubility of the compound, facilitating its excretion in the urine. nih.govmdpi.com Several UGT isoforms are involved, including UGT1A3, UGT1A4, UGT1A6, UGT1A9, and UGT2B7. nih.govwikipedia.org

Thiol conjugation, particularly with glutathione (B108866) (GSH), is another important pathway, especially for reactive metabolites. pharmgkb.org The metabolite 4-ene-VPA can be further metabolized to the highly reactive (E)-2,4-diene-VPA-CoA, which can then be conjugated with glutathione. nih.govpharmgkb.org This conjugation serves as a detoxification mechanism, but it can also lead to the depletion of mitochondrial glutathione pools. nih.govpharmgkb.org The resulting GSH conjugates can be further processed into mercapturic acids (N-acetylcysteine conjugates) and excreted. pharmgkb.orgnih.gov Diconjugates, such as GSH-glucuronide species, have also been identified, indicating that a metabolite can undergo multiple conjugation reactions. nih.govacs.org

Enzymatic Biotransformations and Regioselectivity

The enzymatic biotransformations of VPA and its derivatives exhibit significant regioselectivity, where enzymes preferentially catalyze reactions at specific positions on the molecule. This is particularly evident in the cytochrome P450-mediated hydroxylations. The CYP enzymes CYP2A6, CYP2B6, and CYP2C9 show a preference for ω (C5) and ω-1 (C4) hydroxylation, leading to the formation of 5-OH-VPA and 4-OH-VPA, respectively. nih.govoup.com A lesser degree of ω-2 (C3) hydroxylation to form 3-OH-VPA is also observed, primarily catalyzed by CYP2A6. nih.gov This regioselectivity is critical as it determines the profile of metabolites formed.

In the mitochondrial β-oxidation of unsaturated fatty acids, the position of the double bond dictates the specific enzymatic machinery required. nih.gov For a metabolite like 4-ene-VPA, the double bond at an even-numbered carbon (C4) necessitates the action of both enoyl-CoA isomerase and 2,4-dienoyl-CoA reductase for its complete oxidation. aocs.org This highlights the specificity of the enzymes involved in handling the unique structures of unsaturated fatty acid derivatives.

Chemical Mechanisms of Metabolite Formation

The formation of key VPA metabolites involves specific chemical mechanisms. The generation of 4-ene-VPA from VPA occurs via a desaturation reaction catalyzed by CYP enzymes, which abstracts hydrogen atoms from C4 and C5 to introduce a double bond. oup.com

The subsequent bioactivation of 4-ene-VPA within the mitochondria is a critical process. It is first converted to its CoA ester, 4-ene-VPA-CoA. nih.gov This thioester then undergoes a round of β-oxidation. An acyl-CoA dehydrogenase removes two hydrogens to create a second double bond, resulting in the conjugated diene system of (E)-2,4-diene-VPA-CoA. nih.govpharmgkb.org This conjugated system makes the metabolite an electrophile and a Michael acceptor. acs.org It can then readily react with nucleophiles like the thiol group of glutathione. acs.org This reaction, a Michael addition, is a key chemical mechanism in the formation of thiol conjugates and is implicated in the potential toxicity of VPA metabolites. acs.org

Environmental Chemical Studies of Unsaturated Ester Compounds

Environmental Degradation Pathways (Hydrolysis, Photolysis)

The environmental fate of unsaturated ester compounds like Ethyl 2-propylpent-4-enoate is significantly influenced by abiotic degradation processes, primarily hydrolysis and photolysis. While specific data on this compound is limited, the degradation pathways can be inferred from studies on structurally similar unsaturated esters.

Hydrolysis:

Hydrolysis is the chemical breakdown of a compound due to reaction with water. For esters, this process involves the cleavage of the ester bond to form a carboxylic acid and an alcohol. The rate of hydrolysis is highly dependent on pH and temperature. nih.gov Generally, ester hydrolysis can be catalyzed by both acids and bases. nih.govrsc.org

Base-catalyzed hydrolysis, or saponification, is typically faster and irreversible for carboxylic acid esters compared to the reversible acid-catalyzed hydrolysis. nih.gov The presence of unsaturated substituents within the ester molecule can influence the rate of hydrolysis. rsc.org Unsaturation, particularly when conjugated with the carboxyl group, can affect the steric and electronic properties of the ester, thereby altering its susceptibility to hydrolysis. rsc.org Studies on various unsaturated esters have shown that unsaturation generally enhances the rate of hydrolysis compared to their saturated counterparts, provided there is no conjugation between the double bond and the carboxyl carbonyl group. oup.com For instance, the molecular structure of unsaturated esters, such as the simple, linear shapes of those derived from vegetable resources, can lead to poor hydrolytic stability in the presence of water and heat. klueber.com

Photolysis:

Photolysis is the degradation of a chemical compound by photons from sunlight. For unsaturated esters, the primary mechanism of atmospheric degradation is initiated by reactions with hydroxyl (OH) radicals, which are formed photochemically in the troposphere. conicet.gov.arfigshare.comacs.org Direct photolysis, the breakdown of a molecule by direct absorption of light, has been found to be a negligible degradation pathway for some unsaturated esters in the absence of OH sources. conicet.gov.ar

The reaction with OH radicals is typically an addition reaction to the carbon-carbon double bond, leading to the formation of highly reactive intermediates. conicet.gov.arfigshare.com These intermediates then undergo further reactions, breaking down the original molecule. The atmospheric lifetimes of unsaturated esters are relatively short, often on the order of a few hours, due to this rapid reaction with OH radicals. conicet.gov.ar This indicates that their degradation will likely occur close to their emission sources. conicet.gov.ar The rate of OH-initiated degradation is influenced by temperature and the specific structure of the ester. conicet.gov.arfigshare.comacs.org For example, studies on methyl methacrylate, butyl methacrylate, and other acrylates have shown a negative temperature dependence on the reaction rate, which is characteristic of an addition mechanism involving a reversible OH-adduct formation. conicet.gov.arfigshare.com

In certain environments, such as coastal and marine boundary layers or some industrial zones, reactions with chlorine atoms (Cl) can also be a significant degradation pathway for unsaturated esters. nih.gov The rate coefficients for Cl atom reactions can be an order of magnitude higher than those for OH radical reactions, making it a dominant loss process in specific locations. nih.gov

The table below summarizes the atmospheric degradation of selected unsaturated esters initiated by OH radicals.

| Compound | Rate Coefficient (kOH) at 298 K (cm³ molecule⁻¹ s⁻¹) | Atmospheric Lifetime | Reference |

| Methyl methacrylate | (4.30 ± 0.98) × 10⁻¹¹ | ~6.4 hours | figshare.com |

| Butyl methacrylate | (6.63 ± 1.42) × 10⁻¹¹ | ~4.2 hours | figshare.com |

| Butyl acrylate | (2.17 ± 0.48) × 10⁻¹¹ | ~12.8 hours | conicet.gov.ar |

| Vinyl acetate (B1210297) | (2.48 ± 0.61) × 10⁻¹¹ | ~11.2 hours | conicet.gov.ar |

Atmospheric lifetime calculated assuming an average global OH radical concentration of 1 x 10⁶ molecules/cm³.

Biodegradation by Microbial Communities

Bacteria are the primary drivers of the biodegradation of esters in various ecosystems. nih.gov The initial step in the biodegradation of many esters is the hydrolysis of the ester bond by esterase enzymes, which are common in a wide range of bacteria. This hydrolysis breaks the ester into its constituent alcohol and carboxylic acid, which can then be further metabolized by the microorganisms. nih.gov

For instance, in the case of phthalate (B1215562) esters, bacteria initiate the degradation by successive hydrolyses of the diester to form the phthalate anion. nih.gov This is followed by the action of a dioxygenase enzyme that attacks the aromatic ring, leading to its cleavage and eventual complete mineralization. nih.gov Genera of bacteria such as Pseudomonas and Micrococcus have been identified as key players in these processes. nih.gov Similarly, studies on organophosphate esters (OPEs) have shown that anaerobic activated sludge can effectively biodegrade these compounds, with specific microbial communities, such as Methyloversatilis, playing a pivotal role. bohrium.com

The efficiency of biodegradation can be influenced by the chemical structure of the ester and the environmental conditions. The biodegradability of different ester derivatives can be modeled using three-dimensional quantitative structure-activity relationship (3D-QSAR) models to predict their environmental fate and design more environmentally friendly alternatives. dntb.gov.ua Such models have been used to show that modifications to the structure of diethyl phthalate (DEP) can reduce the energy barrier for degradation by plasticizer-degrading bacteria like Burkholderia cepacia, Archaeoglobus fulgidus, and Pseudomonas aeruginosa. dntb.gov.ua

The table below lists some microbial species known to be involved in the biodegradation of ester compounds.

| Microbial Species | Degraded Ester Compound(s) | Reference |

| Pseudomonas fluorescens | Phthalate esters | nih.gov |

| Micrococcus sp. | Phthalate esters | nih.gov |

| Burkholderia cepacia | Phthalate acid esters | dntb.gov.ua |

| Archaeoglobus fulgidus | Phthalate acid esters | dntb.gov.ua |

| Pseudomonas aeruginosa | Phthalate acid esters | dntb.gov.ua |

| Methyloversatilis | Cresyl diphenyl phosphate (B84403) (an OPE) | bohrium.com |

Fate and Transport Modeling of Related Chemical Structures in Environmental Compartments

The environmental fate and transport of a chemical compound describe its movement and transformation in different environmental compartments, including air, water, soil, and sediment. For unsaturated esters like this compound, this can be understood by examining models developed for structurally related compounds such as phthalate esters (PAEs) and organophosphate esters (OPEs). researchgate.netnih.govmdpi.com

Multimedia environmental models, often based on the fugacity concept, are used to predict the distribution and fate of these chemicals. nih.gov Fugacity models conceptualize the environment as a series of well-mixed compartments and use the chemical's physical-chemical properties to estimate its partitioning and transport between these compartments. nih.govcambridge.org

Studies on OPEs have shown that these compounds are detected in all environmental compartments. researchgate.netmdpi.com Their transport is influenced by factors such as their water solubility and whether they are in the gas or particle phase in the atmosphere. mdpi.com For example, some OPEs are readily removed from the atmosphere through wet deposition due to their high water solubility. mdpi.com Others, associated with particulate matter, can undergo long-range atmospheric transport. mdpi.com

Once in the terrestrial or aquatic environment, the fate of these esters is governed by processes such as adsorption to soil or sediment, and degradation. researchgate.net For instance, in a study modeling the fate of PAEs from biosolid-amended soil, the potential for leaching and migration to groundwater was a key consideration. researchgate.net Similarly, for OPEs in an urban environment, transport via surface water was found to be a significant pathway, with chlorinated OPEs being efficiently transported due to their persistence and high solubility. acs.org

The table below presents key parameters used in fate and transport modeling for chemical compounds.

| Parameter | Description | Relevance to Environmental Fate | Reference |

| Octanol-Water Partition Coefficient (Kow) | A measure of a chemical's lipophilicity, indicating its tendency to partition between octanol (B41247) (as a surrogate for organic matter) and water. | Used to predict bioaccumulation potential and adsorption to soil and sediment. | cambridge.org |

| Henry's Law Constant (H) | Indicates the partitioning of a chemical between air and water. | Determines whether a chemical is likely to volatilize from water to air. | cambridge.org |

| Soil Adsorption Coefficient (Koc) | Describes the partitioning of a chemical between soil organic carbon and water. | Influences the mobility of a chemical in soil and its potential to leach into groundwater. | cambridge.org |

| Degradation Half-life (t1/2) | The time it takes for half of the initial amount of a chemical to degrade in a specific medium (e.g., water, soil, air). | A key indicator of a chemical's persistence in the environment. | nih.gov |

Analytical Methodologies for Environmental Monitoring of Derivatives

The detection and quantification of unsaturated esters and their derivatives in environmental samples require sensitive and specific analytical methods. Gas chromatography (GC) and liquid chromatography (LC), often coupled with mass spectrometry (MS), are the primary techniques used for this purpose. mdpi.comnih.govchromatographyonline.com

For the analysis of fatty acids, which can be products of ester hydrolysis, GC-based methods are widely employed. mdpi.comnih.gov These methods typically involve a derivatization step, such as methylation to form fatty acid methyl esters (FAMEs), to increase the volatility and thermal stability of the analytes for GC analysis. mdpi.com Gas chromatography with a flame ionization detector (GC-FID) is a common technique for quantifying FAMEs. mdpi.com For more sensitive and selective analysis, gas chromatography-mass spectrometry (GC-MS) is used, which can provide structural information for compound identification. nih.gov The use of derivatization agents like pentafluorobenzyl bromide followed by negative chemical ionization GC-MS can achieve very low detection limits for fatty acids in complex biological samples. nih.gov

High-performance liquid chromatography (HPLC), particularly when coupled with high-resolution mass spectrometry such as quadrupole time-of-flight mass spectrometry (HPLC-QTOF-MS), is another powerful tool. chromatographyonline.com This technique can be used for the direct analysis of less volatile or thermally labile esters, such as wax esters, often with minimal sample preparation. chromatographyonline.com HPLC-QTOF-MS allows for the separation of different ester isomers and provides accurate mass measurements for confident identification. chromatographyonline.com

Sample preparation is a critical step in the analytical workflow and often involves extraction techniques to isolate the target compounds from the sample matrix. toxoer.com For liquid samples, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are commonly used. toxoer.com For solid samples, techniques like Soxhlet extraction or sonication may be employed. toxoer.com

The table below outlines common analytical techniques for the determination of esters and their derivatives.

| Analytical Technique | Principle | Typical Analytes | Sample Preparation | Reference |

| Gas Chromatography-Flame Ionization Detector (GC-FID) | Separation of volatile compounds in a column followed by detection based on the ionization of the analyte in a hydrogen flame. | Fatty acid methyl esters (FAMEs) | Lipid extraction, transesterification | mdpi.com |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds by GC followed by mass analysis for identification and quantification. | Fatty acids, various organic pollutants | Derivatization, extraction | nih.gov |

| High-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (HPLC-QTOF-MS) | Separation of compounds by HPLC followed by high-resolution mass analysis for identification of known and unknown compounds. | Wax esters, triacylglycerols | Simple filtration, extraction | chromatographyonline.com |

Future Research Directions and Emerging Applications

Development of Novel Catalytic Systems for Stereoselective Synthesis